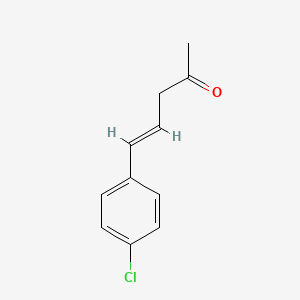

5-(4-Chlorophenyl)-4-penten-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

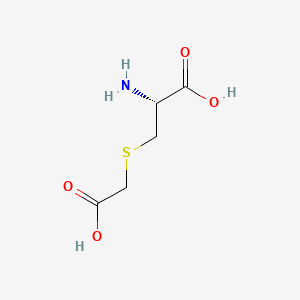

5-(4-Chlorophenyl)-4-penten-2-one, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-α-PVP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been reported to have stimulant effects similar to those of cocaine and amphetamines. The chemical structure of 4'-Cl-α-PVP is similar to that of other synthetic cathinones, such as α-PVP and MDPV, which have been associated with a number of adverse effects, including addiction, psychosis, and even death.

Scientific Research Applications

Use in Heterogeneous Complexes for Olefin Oligomerization : β-Diimine ligands related to 5-(4-Chlorophenyl)-4-penten-2-one have been utilized in combination with alkoxysilane groups and anchored to mesoporous MCM-41 support, forming complexes with nickel for ethylene and propylene oligomerization. These complexes show promise in both homogeneous and heterogeneous systems (Rossetto et al., 2015).

Investigation in Decomposition and Isomerization Reactions : The decomposition and intramolecular H-transfer isomerization reactions of the 1-pentyl radical, a structurally similar entity to 5-(4-Chlorophenyl)-4-penten-2-one, have been studied, providing insights into the formation of various olefin products (Awan et al., 2012).

Reactivity with Protein and Small Molecular Weight Thiols : Compounds like 5-(4-Chlorophenyl)-4-penten-2-one have been shown to react selectively with thiols. The reaction with protein thiols is irreversible, whereas it's reversible with small molecular weight thiols, useful in monitoring thiol oxidation (Mutus et al., 1989).

Applications in Synthesizing Functionalized Derivatives : Researchers have developed synthetic routes for highly substituted derivatives of compounds similar to 5-(4-Chlorophenyl)-4-penten-2-one, which are valuable in the synthesis of inhibitors like DNA-dependent protein kinase (Bi et al., 2005).

Structural Elucidation of Isomers : Studies have focused on the structural elucidation of isomers of compounds closely related to 5-(4-Chlorophenyl)-4-penten-2-one, highlighting the significance of such studies in understanding molecular configurations (Madkour, 2000).

properties

IUPAC Name |

(E)-5-(4-chlorophenyl)pent-4-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h2,4-8H,3H2,1H3/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJYSTYIHFFJDW-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=CC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C/C=C/C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-4-penten-2-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-YL 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1143239.png)